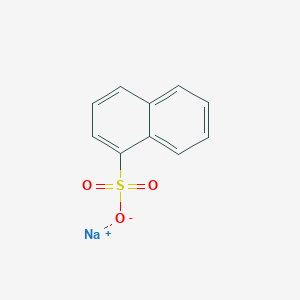

Sodium 1-naphthalenesulfonate

概要

説明

Sodium 1-naphthalenesulfonate is an organic compound with the molecular formula C10H7NaO3S. It is a sodium salt of 1-naphthalenesulfonic acid and appears as a white crystalline solid. This compound is known for its solubility in water and is commonly used in various industrial and research applications .

準備方法

Synthetic Routes and Reaction Conditions: Sodium 1-naphthalenesulfonate is typically synthesized by sulfonating naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction conditions involve heating naphthalene with concentrated sulfuric acid to form 1-naphthalenesulfonic acid, which is then neutralized with sodium hydroxide to yield the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation of naphthalene using sulfuric acid, followed by neutralization and purification processes. The product is then recrystallized from water or aqueous acetone to achieve the desired purity .

化学反応の分析

Types of Reactions: Sodium 1-naphthalenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonate group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) can be used under acidic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

Major Products:

Substitution Products: Depending on the reagent used, products such as halogenated or nitrated naphthalenesulfonates can be formed.

Oxidation Products: Oxidation can lead to the formation of naphthoquinones or other oxidized derivatives.

科学的研究の応用

Construction Industry

Sodium 1-naphthalenesulfonate is primarily utilized as a superplasticizer in concrete formulations. Its ability to reduce water content while maintaining workability enhances the strength and durability of concrete. This property is crucial for modern construction practices, where high-performance concrete is often required.

| Property | Effect |

|---|---|

| Water Reduction | Reduces water content by up to 30% |

| Workability | Improves flow and placement |

| Strength | Increases compressive strength |

Textile Industry

In textiles, this compound acts as a dispersing agent for dyes and pigments. It ensures uniform color distribution and enhances dye penetration, which is essential for achieving vibrant and consistent colors in fabrics.

| Application | Benefits |

|---|---|

| Dye Dispersant | Uniform color distribution |

| Colorfastness | Improves resistance to fading |

| Brightness | Enhances vibrancy of colors |

Agricultural Formulations

This compound serves as a dispersant in agricultural products such as pesticides and fertilizers. It promotes the uniform distribution of active ingredients, improving their efficacy and absorption by plants.

| Application | Function |

|---|---|

| Pesticides | Enhances dispersion for better efficacy |

| Fertilizers | Improves nutrient absorption |

Cosmetic and Personal Care Products

This compound is used in cosmetics as a surfactant and emulsifier. It helps stabilize emulsions, ensuring that oil and water components do not separate, which is vital for product consistency.

| Product Type | Role |

|---|---|

| Makeup | Emulsion stabilizer |

| Skin Care | Enhances solubility of ingredients |

Ceramics and Paper Industries

In ceramics, it acts as a deflocculant , aiding in the dispersion of clay particles to improve the workability of ceramic slurries. In the paper industry, it enhances the strength and printability of paper products.

Case Study 1: Concrete Performance Enhancement

A study demonstrated that incorporating this compound into concrete mixtures resulted in a significant increase in compressive strength compared to control samples without the additive. The reduction in water content allowed for denser concrete with improved durability.

Case Study 2: Textile Dyeing Efficiency

Research indicated that using this compound as a dye dispersant improved the uptake of reactive dyes in cotton fabrics by over 20%, leading to better color saturation and uniformity across batches.

作用機序

The mechanism of action of sodium 1-naphthalenesulfonate primarily involves its role as a surfactant and dispersing agent. The sulfonate group enhances the solubility of hydrophobic compounds in water, facilitating their interaction with other molecules. In chromatography, it aids in the separation of complex mixtures by interacting with specific analytes and altering their retention times .

類似化合物との比較

- Sodium 2-naphthalenesulfonate

- 1-Naphthalenesulfonic acid

- 2-Naphthalenesulfonic acid

Comparison: Sodium 1-naphthalenesulfonate is unique due to its specific position of the sulfonate group on the naphthalene ring, which influences its reactivity and applications. Compared to sodium 2-naphthalenesulfonate, it has different electrophilic substitution patterns and slightly varied solubility properties. The presence of the sulfonate group in the 1-position also affects its interaction with other molecules in chromatographic applications .

生物活性

Sodium 1-naphthalenesulfonate (CAS No. 130-14-3) is a sodium salt of naphthalenesulfonic acid, widely recognized for its diverse applications in various fields, including biochemistry, construction, and cosmetics. This article delves into its biological activity, focusing on its antibacterial properties, safety assessments, and potential applications in various industries.

- Molecular Formula : C₁₀H₈O₃S

- Molecular Weight : 230.21 g/mol

- Purity : ≥98.0% (by HPLC)

Antibacterial Activity

Recent studies have highlighted the significant antibacterial properties of this compound when utilized as a functionalizing agent for silver nanoparticles (AgNPs). The combination of this compound with reduced graphene oxide (rGO) has shown enhanced antibacterial effects compared to traditional stabilizers like polyvinyl pyrrolidone (PVP).

Key Findings:

- Enhanced Stability : this compound-functionalized rGO stabilizes AgNPs more effectively than PVP, leading to prolonged antibacterial activity .

- Low Cytotoxicity : This hybrid material demonstrates low cytotoxicity, making it suitable for applications in antibacterial solutions without significant health risks .

Safety and Toxicological Assessments

The safety profile of this compound has been evaluated in various studies. The Cosmetic Ingredient Review (CIR) panel concluded that while the compound is generally safe for use in cosmetics at concentrations below 2%, there are concerns regarding its potential absorption through the skin and mucous membranes.

Safety Assessment Highlights:

- Absorption Data : Approximately 1% of the applied dose may be absorbed dermally; however, this level of absorption raises concerns depending on the toxicity profile of the compound .

- Genotoxicity Concerns : The CIR panel recommended further studies to assess genotoxicity and potential carcinogenic effects, particularly if significant dermal absorption occurs .

Applications in Industry

This compound serves multiple roles across various industries:

- Construction : It acts as a superplasticizer in concrete formulations, enhancing workability and strength while reducing water content by up to 25% . This property is crucial for improving the fluidity and durability of concrete mixtures.

| Application Area | Benefits |

|---|---|

| Construction | High water-reducing rate, increases strength by up to 110% |

| Cosmetics | Acts as a surfactant-hydrotrope |

| Agriculture | Used as a dispersant |

| Plastics and Rubber | Enhances material properties |

Case Study 1: Antibacterial Efficacy

A study demonstrated that this compound-functionalized AgNPs exhibited superior antibacterial activity against common pathogens compared to non-functionalized AgNPs. The results indicated a significant reduction in bacterial viability, suggesting its potential use in medical applications such as wound dressings or antibacterial coatings.

Case Study 2: Safety Evaluation

In another investigation focusing on cosmetic formulations containing this compound, researchers found that while the ingredient was effective as a surfactant, further research was necessary to fully understand its long-term effects on skin health and potential systemic absorption.

特性

IUPAC Name |

sodium;naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEHAIZHJZLEPQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042394 | |

| Record name | Sodium 1-naphthalenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-14-3, 1321-69-3 | |

| Record name | Sodium 1-naphthalenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium naphthalenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalenesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 1-naphthalenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium naphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium naphthalenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 1-NAPHTHALENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAI7V3C3PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。